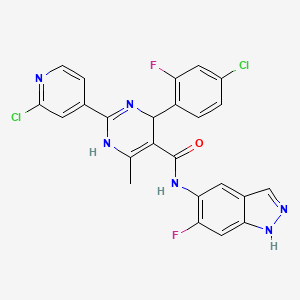

4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

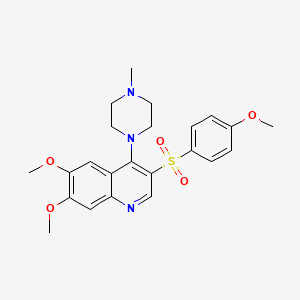

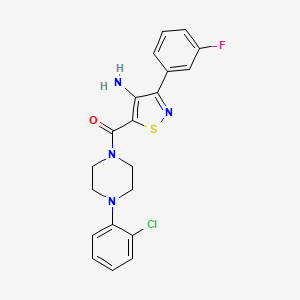

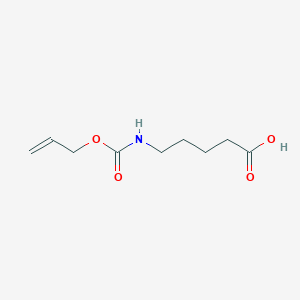

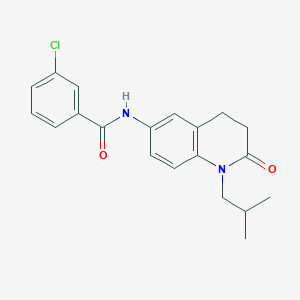

4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H16Cl2F2N6O and its molecular weight is 513.33. The purity is usually 95%.

BenchChem offers high-quality 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitubercular and Antibacterial Activities

A study on carboxamide derivatives, including structures similar to the chemical , has shown promising results in antitubercular and antibacterial activities. These compounds exhibited potent activity against tuberculosis and other bacterial infections, surpassing the effectiveness of reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Anticancer Properties

Compounds structurally related to the specified chemical have been identified as potential cancer treatments. An Aurora kinase inhibitor, which shares structural similarities, has demonstrated its ability to inhibit Aurora A, a protein often implicated in cancer progression. This suggests potential applications in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Characterization in Drug Discovery

Research into similar compounds includes the synthesis and structural characterization of analogs, which play a crucial role in drug discovery, particularly in the development of new therapeutic agents. Studies have focused on the identification and analysis of these compounds, providing valuable insights for further pharmacological exploration (McLaughlin et al., 2016).

Antimicrobial Activities

Similar dihydropyrimidine derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains. These findings suggest potential applications in treating infectious diseases (Baldaniya & Patel, 2009).

Antitubercular Agents

Compounds with a similar structure have shown significant potential as antitubercular agents. These substances have demonstrated impressive efficacy against Mycobacterium tuberculosis, indicating their potential use in the treatment of tuberculosis (Desai et al., 2016).

Wirkmechanismus

Target of Action

GSK-25 primarily targets ROCK1 , a Rho-associated coiled-coil containing protein kinase . ROCK1 plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis .

Mode of Action

GSK-25 interacts with ROCK1 by binding to it, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways that rely on ROCK1, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of ROCK1 by GSK-25 affects several biochemical pathways. ROCK1 is involved in the regulation of the actin cytoskeleton, cell polarity, and gene expression. By inhibiting ROCK1, GSK-25 can potentially alter these pathways, leading to changes in cell behavior .

Pharmacokinetics

GSK-25 exhibits promising oral bioavailability and a good half-life . It is rapidly absorbed after subcutaneous administration, with steady concentrations predicted by week 8 . GSK-25 also inhibits the P450 profile, with IC50s of 2.5, 5.2, and 2.5 µM for CYP2C9, CYP2D6, CYP3A4, respectively . These properties impact the compound’s bioavailability and its overall effectiveness in the body.

Result of Action

The inhibition of ROCK1 by GSK-25 can lead to various molecular and cellular effects. For instance, in a spontaneously hypertensive rat model of hypertension, GSK-25 induced a significant drop in blood pressure . This suggests that GSK-25 could potentially be used in the treatment of conditions related to hypertension.

Eigenschaften

IUPAC Name |

4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2F2N6O/c1-11-21(24(35)32-19-6-13-10-30-34-18(13)9-17(19)28)22(15-3-2-14(25)8-16(15)27)33-23(31-11)12-4-5-29-20(26)7-12/h2-10,22H,1H3,(H,30,34)(H,31,33)(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYAHEIPPAPADQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=CC(=NC=C2)Cl)C3=C(C=C(C=C3)Cl)F)C(=O)NC4=C(C=C5C(=C4)C=NN5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)

![N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2474841.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2474846.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime](/img/structure/B2474848.png)

![N-(3,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2474852.png)

![2-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2474853.png)